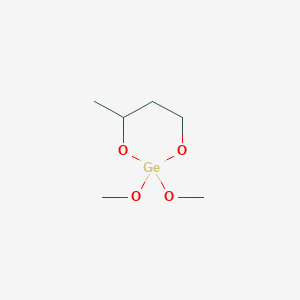
2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane is a chemical compound with the molecular formula C6H12GeO4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane typically involves the reaction of germanium tetrachloride with methanol and a methylating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the intermediate products. The general reaction scheme can be represented as follows:
GeCl4+2CH3OH+CH3MgBr→C6H12GeO4+MgBrCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2)
Reduction: Lower oxidation state germanium compounds
Substitution: Various substituted germanium compounds depending on the reagents used
Scientific Research Applications
2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other germanium-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and electronic components.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethoxypropane: A related compound used as a water scavenger in organic synthesis.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Another compound with a similar dioxolane structure but different functional groups.
Uniqueness
2,2-Dimethoxy-4-methyl-1,3,2-dioxagerminane is unique due to its germanium content, which imparts distinct chemical properties and potential applications not found in similar carbon-based compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in scientific research.
Properties
CAS No. |
79189-64-3 |
|---|---|
Molecular Formula |
C6H14GeO4 |
Molecular Weight |
222.80 g/mol |
IUPAC Name |
2,2-dimethoxy-4-methyl-1,3,2-dioxagerminane |
InChI |
InChI=1S/C6H14GeO4/c1-6-4-5-10-7(8-2,9-3)11-6/h6H,4-5H2,1-3H3 |
InChI Key |
DITCDPLFTQQXDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCO[Ge](O1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















